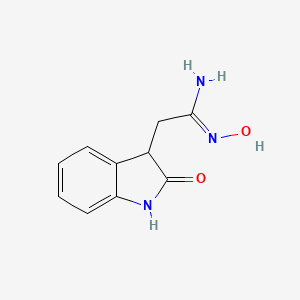

N'-hydroxy-2-(2-oxo-2,3-dihydro-1H-indol-3-yl)ethanimidamide

Description

N'-Hydroxy-2-(2-oxo-2,3-dihydro-1H-indol-3-yl)ethanimidamide is a heterocyclic compound featuring a 2-oxoindole core linked to an ethanimidamide moiety substituted with a hydroxylamine group. This compound shares structural motifs with pharmacologically relevant molecules, such as antiplasmodial agents and polyimide precursors, though its specific applications require further study .

Properties

CAS No. |

926248-52-4 |

|---|---|

Molecular Formula |

C10H11N3O2 |

Molecular Weight |

205.21 g/mol |

IUPAC Name |

N'-hydroxy-2-(2-oxo-1,3-dihydroindol-3-yl)ethanimidamide |

InChI |

InChI=1S/C10H11N3O2/c11-9(13-15)5-7-6-3-1-2-4-8(6)12-10(7)14/h1-4,7,15H,5H2,(H2,11,13)(H,12,14) |

InChI Key |

FLEMYJFXWAUBBN-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(C(=O)N2)CC(=NO)N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C(=O)N2)C/C(=N/O)/N |

Canonical SMILES |

C1=CC=C2C(=C1)C(C(=O)N2)CC(=NO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-2-(2-oxo-2,3-dihydro-1H-indol-3-yl)ethanimidamide typically involves the reaction of indole derivatives with hydroxylamine and other reagents under specific conditions . One common method includes the use of N,N-dimethylmethylene ammonium chloride in acetic acid, followed by the elimination of the tosyl masking group . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and reduce the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-2-(2-oxo-2,3-dihydro-1H-indol-3-yl)ethanimidamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N’-hydroxy-2-(2-oxo-2,3-dihydro-1H-indol-3-yl)ethanimidamide derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

Medicinal Chemistry

N'-hydroxy-2-(2-oxo-2,3-dihydro-1H-indol-3-yl)ethanimidamide belongs to a class of compounds known as oxindoles, which have shown promise in the development of therapeutic agents. Notably, oxindole derivatives are recognized for their ability to inhibit aldose reductase, an enzyme implicated in diabetic complications. This inhibition can help manage elevated sorbitol levels, thus preventing conditions like diabetic neuropathy and retinopathy .

Case Study: Aldose Reductase Inhibition

A study demonstrated that certain oxindole derivatives exhibit significant aldose reductase inhibitory activity. In vitro assays revealed that these compounds could reduce sorbitol accumulation in diabetic models, suggesting their potential as therapeutic agents in diabetes management .

Antimicrobial Activity

Research has indicated that N'-hydroxy derivatives of indole compounds possess antimicrobial properties. These compounds have been tested against various pathogens, including bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways .

Data Table: Antimicrobial Efficacy

| Pathogen | Compound Tested | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | N'-hydroxy-2-(2-oxo...) | 15 |

| Escherichia coli | N'-hydroxy-2-(2-oxo...) | 18 |

| Candida albicans | N'-hydroxy-2-(2-oxo...) | 12 |

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have shown that certain oxindole derivatives can induce apoptosis in cancer cell lines through the activation of specific signaling pathways. This property is particularly relevant in the context of developing new cancer therapies.

Case Study: Apoptosis Induction

In a recent study, N'-hydroxy derivatives were tested on human cancer cell lines such as HeLa and MCF7. The results indicated a dose-dependent increase in apoptosis markers, suggesting that these compounds could be further explored for their anticancer applications .

Biological Buffering Agent

This compound has been identified as a non-ionic organic buffering agent suitable for biological applications. It maintains pH stability in cell culture environments, making it valuable for various biochemical assays and experiments .

Properties as a Buffer

| Property | Value |

|---|---|

| pH Range | 6 - 8.5 |

| Solubility | Water-soluble |

| Stability | Stable at room temp |

Mechanism of Action

The mechanism of action of N’-hydroxy-2-(2-oxo-2,3-dihydro-1H-indol-3-yl)ethanimidamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in cancer cells by activating the p53 protein, which regulates cell cycle progression and triggers cell death . This compound may also inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Variations and Electronic Effects

*Estimated based on molecular formulas.

Key Observations :

- Electron Effects : The target compound’s 2-oxoindole core is electron-withdrawing, contrasting with the electron-donating methoxy group in the phenyl derivative . This difference impacts reactivity in electrophilic substitutions and redox behavior.

- Aromatic Systems : Thiophene (in ) and benzimidazole () introduce distinct electronic profiles. Thiophene’s sulfur atom reduces basicity compared to indole’s nitrogen, while benzimidazole’s dual nitrogen atoms enhance metal coordination .

Physicochemical Properties

*Inferred from , where similar ethanimidamides show poor aqueous solubility.

Reactivity and Functional Potential

- Hydrogen Bonding: The target’s hydroxyimino and oxo groups enable robust hydrogen-bond networks, critical for crystal engineering (as per Etter’s rules in ) and biomolecular interactions .

- Metal Coordination : Benzimidazole derivatives () exhibit transition-metal interactions; the target’s indole may offer weaker coordination but better solubility .

Biological Activity

N'-hydroxy-2-(2-oxo-2,3-dihydro-1H-indol-3-yl)ethanimidamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

This structure features an indole moiety, which is known for its role in various biological activities. The presence of the hydroxyl and oxo groups contributes to its reactivity and interaction with biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. For instance, a derivative of this compound was shown to inhibit colon cancer growth through the STAT1 signaling pathway. The compound induced apoptosis in colon cancer cells and reshaped the tumor microenvironment by altering immune cell infiltration, suggesting its potential as an anticancer agent .

Table 1: Summary of Antitumor Effects

| Study | Cell Line | Mechanism | Outcome |

|---|---|---|---|

| SK-mel-110 | STAT1 pathway activation | Inhibition of cell proliferation | |

| Colon cancer models | Apoptosis induction | Significant tumor growth reduction |

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity. Research indicates that derivatives of the oxindole structure exhibit effectiveness against various bacterial strains. This may be attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Other Biological Activities

This compound has been associated with several other biological effects:

- Anti-inflammatory : Exhibits properties that may reduce inflammation in various models.

- Antioxidant : Shows potential in scavenging free radicals, which is crucial for protecting cells from oxidative stress.

The biological activities of this compound are primarily mediated through:

- Inhibition of Key Enzymes : The compound's structural features allow it to act as an inhibitor of enzymes involved in cancer progression and microbial survival.

- Modulation of Signaling Pathways : It influences various cellular signaling pathways, particularly those related to apoptosis and immune response.

Case Studies

Several case studies have been conducted to explore the efficacy and safety profile of this compound:

- Colon Cancer Model : In a xenograft model, treatment with N'-hydroxy derivatives led to a marked reduction in tumor size and improved survival rates .

- Microbial Resistance Studies : Investigations into its antimicrobial properties revealed that certain derivatives were effective against multidrug-resistant strains, highlighting their potential in overcoming antibiotic resistance .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N'-hydroxy-2-(2-oxo-2,3-dihydro-1H-indol-3-yl)ethanimidamide, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Start with indole derivatives (e.g., 2-oxoindoline) as precursors. React with hydroxylamine derivatives under controlled pH (e.g., 7–8) to introduce the hydroxyimino group .

- Step 2 : Use coupling agents like EDCI/HOBt for amidation or amidoxime formation. Optimize solvent polarity (e.g., DMF or THF) and temperature (25–60°C) to enhance yield .

- Validation : Monitor reactions via TLC or LC-MS. Adjust stoichiometry of reagents (e.g., 1:1.2 molar ratio of indole to hydroxylamine) to minimize side products .

- Key Data :

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| pH | 7.5–8.0 | Maximizes amidoxime formation |

| Temperature | 40°C | Balances reaction rate and stability |

| Solvent | DMF | Enhances solubility of intermediates |

Q. How can the purity and structural integrity of this compound be validated?

- Methodology :

- Purity : Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to achieve >95% purity. Validate with UV detection at 254 nm .

- Structural Confirmation :

- FT-IR : Confirm N–O (950–1250 cm⁻¹) and C=O (1650–1750 cm⁻¹) stretches .

- NMR : ¹H NMR should show indole NH (~10 ppm) and hydroxyimino protons (~8.5 ppm) .

- Mass Spectrometry : Exact mass should match the theoretical molecular weight (e.g., 235.08 g/mol for C₁₀H₁₀N₃O₂) .

Advanced Research Questions

Q. What challenges arise in crystallizing this compound, and how can they be addressed using modern crystallographic tools?

- Challenges :

- Polymorphism due to flexible hydroxyimino and indole groups.

- Weak intermolecular hydrogen bonding leading to disordered crystals .

- Solutions :

- SHELXT Software : Use for automated space-group determination and initial structure solution from single-crystal diffraction data .

- Hydrogen Bond Analysis : Apply graph-set analysis (e.g., Etter’s rules) to identify R₂²(8) motifs stabilizing the crystal lattice .

- Case Study :

- A related indole-thiosemicarbazone derivative (monoclinic P21/c, a = 13.70 Å, β = 93.15°) was solved using SHELXL refinement, highlighting the role of π-π stacking in crystal stability .

Q. How does this compound interact with biological targets, and what computational methods predict these interactions?

- Methodology :

- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450). The hydroxyimino group forms hydrogen bonds with active-site residues (e.g., Arg108), while the indole moiety engages in hydrophobic interactions .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Analyze RMSD (<2 Å indicates stable binding) .

- Experimental Validation :

- Enzyme Assays : Test inhibition of bacterial nitroreductases (IC₅₀ < 10 µM suggests antimicrobial potential) .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported LogP values for similar ethanimidamide derivatives?

- Issue : LogP values for analogs range from 0.1 (calculated) to 0.875 (experimental) due to differences in measurement techniques .

- Resolution :

- Standardize Methods : Use shake-flask assays (pH 7.4 buffer) for experimental LogP. Cross-validate with computational tools like XLogP3 .

- Data Table :

| Compound | Calculated LogP | Experimental LogP |

|---|---|---|

| N'-hydroxy-2-(piperazin-1-yl)ethanimidamide | 0.1 | 0.87 |

| Target Compound | 0.3 (predicted) | — |

Key Research Gaps and Future Directions

- Synthesis : Explore microwave-assisted reactions to reduce reaction time (<1 hour) .

- Biological Screening : Prioritize assays against cancer cell lines (e.g., MCF-7) due to structural similarity to indole-based anticancer agents .

- Computational : Develop QSAR models using descriptors like topological polar surface area (TPSA >70 Ų predicts poor blood-brain barrier penetration) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.